molecular formula C12H13NO3 B7842304 (2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid

(2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid

Cat. No.: B7842304
M. Wt: 219.24 g/mol
InChI Key: CYYCLPHSGJWBRG-VMPITWQZSA-N
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Description

(2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a dimethylcarbamoyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(dimethylcarbamoyl)benzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where electrophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid: Similar structure but with a dimethylamino group instead of a dimethylcarbamoyl group.

    (2E)-3-[4-(methoxy)phenyl]prop-2-enoic acid: Contains a methoxy group on the phenyl ring.

Uniqueness

(2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13(2)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-8H,1-2H3,(H,14,15)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYCLPHSGJWBRG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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